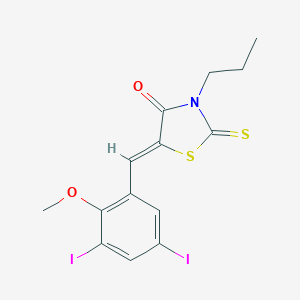![molecular formula C27H24N2O5S B301713 2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide, commonly known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
The exact mechanism of action of MPAPA is not fully understood, but it is believed to work through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
MPAPA has been found to affect various biochemical and physiological processes in the body. Studies have shown that MPAPA can induce cell cycle arrest, inhibit the expression of pro-inflammatory cytokines, and modulate the expression of various genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPAPA in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for MPAPA research, including the investigation of its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for MPAPA, as well as its toxicity profile and pharmacokinetics. Finally, the development of novel MPAPA derivatives with improved efficacy and safety profiles is an area of ongoing research.
In conclusion, MPAPA is a promising chemical compound that has gained attention in the scientific community due to its potential in various research applications, particularly in the field of cancer research. While there is still much to learn about its mechanism of action, biochemical and physiological effects, and potential therapeutic applications, MPAPA represents a promising avenue for future research and development.
Synthesemethoden
MPAPA can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenylamine with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenylsulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
MPAPA has been found to have potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that MPAPA has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MPAPA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide |
|---|---|
Molekularformel |
C27H24N2O5S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24N2O5S/c1-33-26-15-9-8-14-25(26)29(35(31,32)24-12-6-3-7-13-24)20-27(30)28-21-16-18-23(19-17-21)34-22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30) |
InChI-Schlüssel |
VIKXIUXOAVWEMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)